molecular formula C16H17N B1338406 (2S,5S)-2,5-diphenylpyrrolidine CAS No. 295328-85-7

(2S,5S)-2,5-diphenylpyrrolidine

Cat. No. B1338406
M. Wt: 223.31 g/mol
InChI Key: NAOGHMNKMJMMNQ-HOTGVXAUSA-N
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Description

“(2S,5S)-2,5-diphenylpyrrolidine” is a chemical compound with the molecular formula C16H17N . It has a molecular weight of 223.32 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for “(2S,5S)-2,5-diphenylpyrrolidine” is 1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2S,5S)-2,5-diphenylpyrrolidine” is a solid at room temperature . .

Scientific Research Applications

Catalysis and Ligand Synthesis

The synthesis and application of (2S,5S)-2,5-diphenylpyrrolidine derivatives in catalysis highlight their significance in the field of organometallic chemistry. For instance, the condensation of enantiopure trans-(2S,5S)-1-amino-2,5-diphenylpyrrolidine with formylaminoacetaldehyde, followed by specific cyclization processes, leads to the production of key compounds like trans-1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-1H-imidazole. These compounds can be alkylated to form a series of imidazolium salts, which are then used to create [MCl(COD)(NHC)] complexes with metals such as Rh and Ir. Such complexes have applications in catalysis, particularly in reactions involving carbon monoxide, where the σ-donor ability of the ligand plays a crucial role (Ros et al., 2006). Similarly, the synthesis of rhodium(I) 4-(dialkylamino)triazol-5-ylidene complexes using (2S,5S)-2,5-diphenylpyrrolidine demonstrates the potential of these derivatives in forming metal complexes with high selectivity and restricted bond rotation, further illustrating their utility in organometallic chemistry (Ros et al., 2008).

Organic Synthesis

In the realm of organic synthesis, (2S,5S)-2,5-diphenylpyrrolidine derivatives have been utilized as chiral catalysts for enantioselective reactions. For example, these chiral amines can catalyze the direct enantioselective Michael addition of aldehydes to vinyl ketones, resulting in the formation of optically active substituted 5-keto aldehydes. This showcases the derivatives' role in facilitating asymmetric synthesis, an important aspect of organic chemistry aimed at producing chiral molecules (Melchiorre & Jørgensen, 2003).

Medicinal Chemistry Applications

The synthesis of 5,5-diphenylpyrrolidine N-aroylthiourea derivatives and their subsequent structural and acid dissociation constant analysis represent another application avenue. These compounds have potential uses in medicinal chemistry, particularly due to their acidic properties and structural features, which could be relevant in drug design and development (Nural, 2017).

Material Science

In material science, (2S,5S)-2,5-diphenylpyrrolidine derivatives contribute to the development of novel materials. For example, they can be part of spin-labelled physical hydrogels, where the paramagnetic radical group is incorporated within the gelator molecule, leading to materials with unique magnetic and structural properties. Such materials have potential applications in various fields including biomedicine and electronics (Takemoto et al., 2015).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and taking protective measures during handling .

properties

IUPAC Name

(2S,5S)-2,5-diphenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOGHMNKMJMMNQ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455844
Record name (2S,5S)-2,5-diphenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-2,5-diphenylpyrrolidine

CAS RN

295328-85-7
Record name (2S,5S)-2,5-diphenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
36
Citations
DJ Aldous, WM Dutton, PG Steel - Tetrahedron: Asymmetry, 2000 - Elsevier
A simple enantioselective preparation of (2S,5S)-2,5-diphenylpyrrolidine and related diaryl amines - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books …
M Periasamy, M Seenivasaperumal, VD Rao - Synthesis, 2003 - thieme-connect.com
Asymmetric reduction of 1, 4-diphenylbutane-1, 4-dione (1) was carried out using the reducing agents NaBH 4, BH 3· THF, and PhΝEt 2· ΒΗ 3 in combination with the chiral reagents (S)-…
EK Kemppainen, G Sahoo, A Piisola… - … A European Journal, 2014 - Wiley Online Library
The scope of the enantioselective Mukaiyama–Michael reactions catalyzed by trans‐2,5‐diphenylpyrrolidine has been expanded to include both α‐ and β‐substituted enals. However, …
P Melchiorre, KA Jørgensen - The Journal of Organic Chemistry, 2003 - ACS Publications
Chiral amines such as (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine and the C 2 -symmetric (2S,5S)-2,5-diphenylpyrrolidine can catalyze the direct enantioselective Michael addition …
Number of citations: 208 0-pubs-acs-org.brum.beds.ac.uk
A Ros, E Díez, E Marqués-López, E Martín-Zamora… - Tetrahedron …, 2008 - Elsevier
The Et 2 AlCl-promoted asymmetric cyanosilylation of (2S, 5S)-1-amino-2,5-diphenylpyrrolidine-derived aliphatic hydrazones affords the corresponding hydrazinonitriles with high …
A Ros, M Alcarazo, D Monge, E Álvarez… - Tetrahedron …, 2010 - Elsevier
The synthesis of two different types of chiral C/S ligands based upon N-(N,N-dialkylamino)-substituted N-heterocyclic carbenes and thioether functionalities, along with their neutral […
K Frisch, A Landa, S Saaby… - Angewandte Chemie, 2005 - Wiley Online Library
The isoquinoline skeleton is found in a large number of naturally occurring and synthetic biologically active heterocyclic compounds.[1] In particular, interesting characteristics of 1, 2-…
S Hajra, M Bhowmick, D Sinha - The Journal of Organic Chemistry, 2006 - ACS Publications
Lewis acid catalyzed asymmetric bromoazidation of chiral α,β-unsaturated carboxylic acid derivatives was performed using N-bromosuccinimide (NBS) and trimethylsilyl azide (TMSN 3 …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
M de Gracia Retamosa… - Advanced Synthesis …, 2019 - Wiley Online Library
Catalysts generated by combinations of Pd(TFA) 2 and enantiomerically pure pyridine‐hydrazone ligands have been applied to the 1,4‐addition of arylboronic acids to β‐substituted …
M Espina, I Rivilla, A Conde, MM Díaz-Requejo… - …, 2015 - ACS Publications
A series of Cu(I), Ag(I), and Au(I) complexes incorporating a new family of imidazopyridin-3-ylidene ligands substituted by a diphenylpyrrolidino group at N(1) and aryl groups at C(5) …
Number of citations: 33 0-pubs-acs-org.brum.beds.ac.uk

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